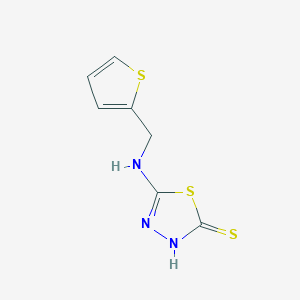
5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based compounds are a significant class of heterocyclic compounds. They consist of a five-membered ring made up of four carbon atoms and one sulfur atom . These compounds have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a planar, aromatic molecule, similar to benzene. It consists of a five-membered ring with one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .Scientific Research Applications
Antibacterial Activity
1,3,4-Thiadiazole derivatives, including 5-amino-1,3,4-thiadiazole-2-thiol derivatives, have demonstrated potent antibacterial activity. For instance, a study by (Yusuf et al., 2017) reported the synthesis of new derivatives showing significant antibacterial properties against both gram-positive and gram-negative bacteria.
Antitumor and Antimicrobial Activities
A variant, thiophene-2-carbonyl isothiocyanate, transformed into derivatives including 1,3,4-thiadiazole moieties, was evaluated for antitumor activity against human tumor cell lines and antimicrobial activity. This study by (Nassar et al., 2018) highlights the compound's potential in both antitumor and antimicrobial applications.
Anticancer Properties
The pharmacophore hybridization approach, using 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent, led to the development of molecules with anticancer properties. A study by (Yushyn et al., 2022) discusses the synthesis of such compounds and their effectiveness in anticancer activity.
Anti-Depressant Activity
5-Amino-1,3,4-thiadiazole-2-thiol derivatives have shown significant anti-depressant activity. The research conducted by (Yusuf et al., 2008) indicates that certain derivatives decreased immobility time in tests, comparable to standard anti-depressant drugs.
Anticonvulsant Activity
Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have been found to exhibit promising anti-convulsant activity. A study by (Yusuf et al., 2013) highlights how these compounds interact at the receptor site, inhibiting enzymes and showing high anti-convulsant activity compared to standard drugs.
Corrosion Inhibition
5-Amino-1,3,4-thiadiazole-2-thiol and its derivatives also serve as effective corrosion inhibitors. A study by (Tang et al., 2009) reports their use in protecting copper from corrosion, indicating their potential in material science and engineering applications.
Mechanism of Action
Target of Action
They are known to interact with a variety of targets, contributing to their broad spectrum of biological effects .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives, in general, are known to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Future Directions
Thiophene-based compounds continue to be a focus of research due to their potential biological activity and their role in the development of advanced compounds . Future research will likely continue to explore new synthesis methods, potential applications, and the biological activity of these compounds .
Properties
IUPAC Name |
5-(thiophen-2-ylmethylamino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S3/c11-7-10-9-6(13-7)8-4-5-2-1-3-12-5/h1-3H,4H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSGCOIDZLKDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2419184.png)
![2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2419187.png)
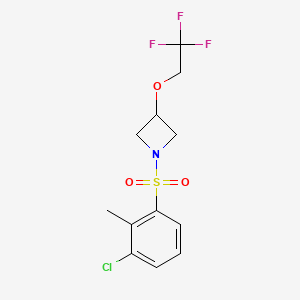

![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2419191.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2419193.png)

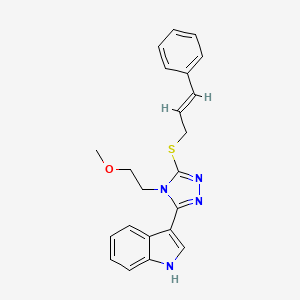
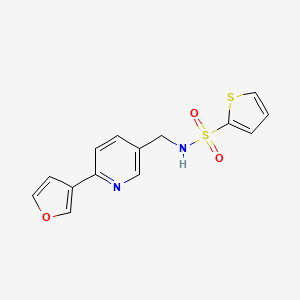
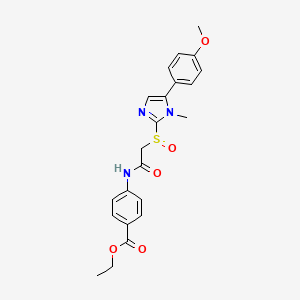

![tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2419202.png)
![1-phenyl-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2419205.png)

